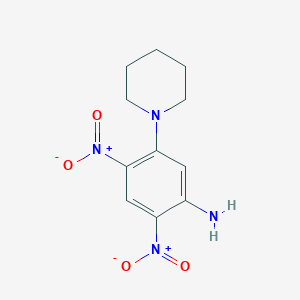
3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype mGluR1. It is a chemical compound that has been widely used in scientific research to study the role of mGluR1 in various physiological and pathological conditions.
Wirkmechanismus
3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide is a selective antagonist of the metabotropic glutamate receptor subtype mGluR1. It binds to the allosteric site of mGluR1 and blocks the activation of the receptor by glutamate. This results in a decrease in the downstream signaling pathways that are involved in various physiological and pathological conditions.
Biochemical and Physiological Effects:
3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is involved in the pathophysiology of Parkinson's disease. 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide has also been shown to decrease the severity of seizures in animal models of epilepsy. In addition, 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide has been shown to reduce the development of tolerance to opioids, which is a major problem in the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide has several advantages for lab experiments. It is a selective antagonist of mGluR1, which allows for the specific study of the role of this receptor in various physiological and pathological conditions. 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide is also stable and easy to handle, which makes it a convenient compound for lab experiments. However, 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide has some limitations. It has a short half-life, which requires frequent dosing in animal experiments. 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide also has poor solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide. One direction is to study the potential therapeutic effects of 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide in various neurological disorders. Another direction is to study the role of mGluR1 in pain perception and addiction. Further research is also needed to optimize the synthesis method of 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide to improve its yield and purity. Additionally, the development of new compounds that target mGluR1 may lead to the discovery of more effective treatments for various neurological disorders.
Conclusion:
In conclusion, 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide is a selective antagonist of mGluR1 that has been widely used in scientific research to study the role of this receptor in various physiological and pathological conditions. 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential therapeutic effects of 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide and to optimize its use in experimental settings.
Synthesemethoden
The synthesis of 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide involves the reaction of 1-cyanocyclopentene with 2,6-difluorobenzaldehyde to form 3-(2,6-difluorophenyl)-1-cyanocyclopentene. The resulting compound is then reacted with N-acetylpropan-2-amine to produce 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide. The synthesis method of 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide has been widely used in scientific research to study the role of mGluR1 in various physiological and pathological conditions. It has been shown to have therapeutic potential in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. 3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide has also been used to study the role of mGluR1 in pain perception, addiction, and anxiety disorders.
Eigenschaften
IUPAC Name |
3-acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2/c1-11(23)21-14(16-12(18)5-4-6-13(16)19)9-15(24)22-17(10-20)7-2-3-8-17/h4-6,14H,2-3,7-9H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYXTHYSRMCYAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)NC1(CCCC1)C#N)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamido-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2517503.png)
![N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B2517504.png)
![4-Chloro-2-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2517505.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one](/img/structure/B2517508.png)


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide](/img/structure/B2517514.png)

![3-(3-Methylbutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2517519.png)
![4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B2517521.png)

![N-[2-({2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}sulfanyl)-4-oxo-3(4H)-quinazolinyl]-2-phenylacetamide](/img/structure/B2517523.png)